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Introduction to Dolutegravir Pharmacokinetics

Dolutegravir (DTG) is a potent once-daily HIV-1 integrase strand transfer inhibitor cornerstone of
antiretroviral therapy (ART) in adults and children. The development of optimized dosing regimens,
particularly for special populations like pediatric patients, relies heavily on advanced pharmacokinetic
modeling and simulation. Population PK (PopPK) and Physiologically-Based PK (PBPK) modeling are
pivotal approaches that integrate physiological, demographic, and genetic covariates to characterize drug
exposure and variability, guiding dose selection without necessitating extensive and invasive clinical trials in
vulnerable populations [1] [2]. These model-informed drug development strategies have been instrumental in
supporting regulatory approvals for DTG across a wide age and weight range, enabling seamless dosing from

infants to adults [3] [1].

Key Quantitative Data from Pharmacokinetic Models

The following tables summarize the critical population pharmacokinetic parameters for dolutegravir and
lamivudine in fixed-dose combination, as well as the dosing recommendations derived from modeling and

simulation.
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Table 1: Population Pharmacokinetic Parameter Estimates for Dolutegravir and Lamivudine (Fixed-

Dose Combination) in Adults [4]

N . . Lamivudine
Parameter Definition Dolutegravir (Estimate) .
(Estimate)

CLI/F (L/h) Apparent Oral Clearance 0.858 19.6

VIF (L) Apparent Volume of Distribution 16.7 -

V2IF (L) Apparent Central Volume of - 105
Distribution

V3IF (L) Apparent Peripheral Volume of - 105
Distribution

QIF (L/h) Apparent Intercompartmental - 2.97
Clearance

Ka (h™?) Absorption Rate Constant 2.15 2.30

Key Factors influencing PK Body weight, bilirubin, eGFR, race, body

Covariates ethnicity weight

Table 2: Model-Informed Dolutegravir Dosing in Pediatric Populations [1] [2]

Weight

Population Bangd Recommended Dose & Formulation Target Exposure
Neonates 0-28 days 5 mg every 48h from Day 1-20, then 5 AUC: 37.2 mg-hiL,

mg once daily on Week 3 [3] Ctrough: 1.3 mg/L
Infants & >3 kgto< Weight-based dispersible tablets (DT) Comparable to adult 50
Children 14 kg or granules mg daily AUC
Children & >14kgto< Weight-based film-coated tablets (FCT)  Comparable to adult 50
Adolescents 30 kg or DT mg daily AUC

© 2026 Smolecule. All rights reserved. 2/8 Tech Support


https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11064544/
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://link.springer.com/article/10.1007/s40262-023-01289-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC10520196/
https://pubmed.ncbi.nlm.nih.gov/31860112/
https://www.smolecule.com/products/s548938?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Weight
Population - gd Recommended Dose & Formulation Target Exposure
an
Adolescents > 30 kg 50 mg FCT once daily Reference (AUC from

50 mg dose)

Experimental Protocols for Key Studies

Protocol for Population PK (PopPK) Modeling in Pediatric
Patients

3.1.1 Study Design and Population:

e Objective: To characterize DTG pharmacokinetics and identify optimal weight-banded doses for
children = 4 weeks of age and weighing > 3 kg [1] [2].
e Study Type: Phase I/ll and Phase Il/1ll, multicenter, open-label trials (P1093 and ODYSSEY) [1].

¢ Participants: HIV-1-infected infants, children, and adolescents (N=239; age range: 0.1 to 17.5 years;

weight range: 3.9 to 91 kg) [1].
3.1.2 Drug Administration and Pharmacokinetic Sampling:

e Dosing: Once-daily DTG administered as film-coated (10 mg, 25 mg, 50 mg) or dispersible (5 mg)

tablets under fasting conditions [1] [2].
¢ Intensive PK Sampling: A subset of participants provided serial blood samples (pre-dose, 1, 2, 3, 4,
6, 8, and 24 hours post-dose) during study days 5-10 [1].
e Sparse PK Sampling: All participants provided pre-dose and limited post-dose samples at weeks 4,
8, 12, 24, 36, and 48 to capture inter-individual variability [4] [1].

3.1.3 Bioanalytical Methods:

e Technique: Dolutegravir plasma concentrations were quantified using validated liquid
chromatography with tandem mass spectrometry (LC-MS/MS) [1].
¢ Lower Limit of Quantification (LLOQ): 5 ng/mL for P1093 and 9.7 ng/mL for ODYSSEY [1].

3.1.4 Population PK Modeling:
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e Software: NONMEM (version 7.3) with Pirana for run management and R for post-processing and
diagnostics [4].

e Base Model: A one-compartment model with first-order absorption and elimination was used to
characterize DTG PK [4] [1].

e Covariate Analysis: Body weight, age, and formulation were evaluated as significant predictors of
DTG clearance (CL/F) and volume of distribution (V/F) [1].

e Model Evaluation: Goodness-of-fit plots, visual predictive checks, and bootstrap methods were used
to validate the final model [1].

Protocol for Physiologically-Based PK (PBPK) Modeling in
Neonates

3.2.1 Objective: To predict DTG pharmacokinetics and simulate an optimal dosing regimen in neonates (0-

28 days) where clinical data is scarce [3].

3.2.2 Model Building and Qualification:

¢ Model Framework: A PBPK model was built incorporating age-related physiological changes in
neonates (e.g., organ size, blood flow, enzyme maturation) [3].

¢ Qualification: The model was first validated against observed clinical data for other drugs (raltegravir
and midazolam) in neonates. Simulated data had to be within 1.8-fold of observed clinical data to
qualify the model for DTG prediction [3].

3.2.3 Dosing Simulation:

e Simulations: The qualified PBPK model was used to simulate multiple dosing regimens for DTG in
virtual neonates [3].

e Optimal Regimen: A regimen of 5 mg every 48 hours from day 1 to 20, escalating to 5 mg once daily
from week 3, was predicted to achieve plasma exposures consistent with effective therapy and
prophylaxis in older pediatric patients [3].

Workflow Diagrams of Modeling and Simulation
Approaches

The following diagrams illustrate the logical workflows for the PopPK and PBPK modeling approaches

described in the protocols.
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Workflow for Population PK Modeling
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Workflow for PBPK Modeling in Neonates
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Conclusion

© 2026 Smolecule. All rights reserved. 6/8 Tech Support


https://www.smolecule.com/products/s548938?utm_src=pdf-body-img
https://www.smolecule.com/products/s548938?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Pharmacokinetic modeling and simulation are indispensable tools in the development and optimization of
dolutegravir regimens. Population PK analyses have confirmed that weight-banded dosing in children >4
weeks old provides exposures comparable to effective adult doses, supporting global WHO guidelines [1]
[2]. Furthermore, PBPK modeling offers a powerful predictive approach for special populations like
neonates, enabling evidence-based dose optimization before clinical trials are feasible [3]. The robustness of
these models is demonstrated by their ability to identify clinically insignificant covariate effects in adults,
confirming the suitability of fixed-dose combinations without adjustment for factors like body weight or
ethnicity [4]. Together, these advanced simulation techniques help to ensure safe and effective dolutegravir

therapy across the entire spectrum of HIV-1 infected patients.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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